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Compound of Interest

Compound Name: Indan-5-carbaldehyde

Cat. No.: B1583184

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-
dihydro-1H-indene-5-carbaldehyde, a valuable intermediate in organic synthesis. This
document details the key physicochemical properties, a proposed synthetic pathway, and the
expected spectroscopic data for the unambiguous identification of this compound.

Physicochemical Properties

2,3-dihydro-1H-indene-5-carbaldehyde, also known as 5-indancarboxaldehyde, is a derivative
of indane, featuring a formyl group at the 5-position of the aromatic ring. Its fundamental
properties are summarized in the table below.
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Property Value Reference
Molecular Formula C10H100 [1112]

Molar Mass 146.19 g/mol [1][2]

CAS Number 30084-91-4 [2]
Appearance Colorless to pale yellow liquid [3]

Boiling Point 146.0-147.5 °C (at 29 Torr) [2]

Melting Point 255-257 °C [2]

Density 1.122 + 0.06 g/cm3 (Predicted) [2]

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich aromatic compounds such
as 2,3-dihydro-1H-indene (indane) is the Vilsmeier-Haack reaction. This reaction utilizes a
Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCIs) and a substituted
amide like N,N-dimethylformamide (DMF).

Proposed Experimental Protocol

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of an
electron-rich aromatic substrate and can be adapted for the synthesis of 2,3-dihydro-1H-
indene-5-carbaldehyde.

e Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped
with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide
(DMF) (1.2 equivalents) to O °C in an ice bath.

e Slowly add phosphoryl chloride (POCIs) (1.1 equivalents) dropwise to the cooled DMF with
constant stirring.

 After the addition is complete, allow the mixture to stir at O °C for an additional 30 minutes,
then warm to room temperature and stir for another 30 minutes to ensure the complete
formation of the Vilsmeier reagent.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.chembk.com/en/chem/2,3-Dihydro-1H-indene-5-carbaldehyde
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.chembk.com/en/chem/2,3-Dihydro-1H-indene-5-carbaldehyde
https://www.chembk.com/en/chem/2,3-Dihydro-1H-indene-5-carbaldehyde
https://www.cif.iastate.edu/nmr/nmr-tutorials/couplingconstants
https://www.chembk.com/en/chem/2,3-Dihydro-1H-indene-5-carbaldehyde
https://www.chembk.com/en/chem/2,3-Dihydro-1H-indene-5-carbaldehyde
https://www.chembk.com/en/chem/2,3-Dihydro-1H-indene-5-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Formylation: Dissolve 2,3-dihydro-1H-indene (1.0 equivalent) in a minimal amount of an inert
solvent such as dichloromethane (DCM).

Add the solution of indane dropwise to the prepared Vilsmeier reagent.

Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it
slowly into a beaker of crushed ice.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution
until the effervescence ceases.

Extract the agueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three
times.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified
by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of
hexane and ethyl acetate) to yield pure 2,3-dihydro-1H-indene-5-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Workflow:
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Caption: Workflow for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.

Spectroscopic Characterization

The structure of the synthesized 2,3-dihydro-1H-indene-5-carbaldehyde can be confirmed by a
combination of spectroscopic techniques, including *H NMR, 33C NMR, IR spectroscopy, and
mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the aromatic, aldehydic, and aliphatic protons.

» Aldehydic Proton: A singlet in the region of 9.8-10.0 ppm.

» Aromatic Protons: The aromatic region (7.0-7.8 ppm) should display a pattern corresponding
to a 1,2,4-trisubstituted benzene ring. One proton will likely appear as a singlet or a narrow
doublet, while the other two will show ortho- and meta-coupling.
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 Aliphatic Protons: The protons of the five-membered ring will appear in the upfield region.
The two benzylic methylene groups (at C1 and C3) are expected to be triplets around 2.9-3.1
ppm, and the central methylene group (at C2) should be a quintet or multiplet around 2.0-2.2

ppm.

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and
types of carbon atoms in the molecule.

e Carbonyl Carbon: A signal in the downfield region, typically around 190-195 ppm.

o Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm), with the
carbon attached to the aldehyde group being the most downfield among them.

 Aliphatic Carbons: Three signals corresponding to the methylene carbons of the indane
moiety will be observed in the upfield region (25-35 ppm).

Predicted NMR Data:

Predicted
1H NMR Chemical Shift  Multiplicity Integration Assighment
(ppm)
Aldehydic H ~9.9 S 1H -CHO
Aromatic H ~7.7 d 1H H-6
Aromatic H ~7.6 S 1H H-4
Aromatic H ~7.3 d 1H H-7
Aliphatic H ~2.9 t 4H H-1, H-3
Aliphatic H ~2.1 p 2H H-2
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Predicted Chemical Shift

13C NMR Assignment
(ppm)
Carbonyl C ~192 C=0
Aromatic C ~150 C-5
Aromatic C ~145 C-3a
Aromatic C ~135 C-7a
Aromatic C ~130 C-6
Aromatic C ~127 C-4
Aromatic C ~125 C-7
Aliphatic C ~33 C-1,C-3
Aliphatic C ~25 C-2

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

C=0 Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm~1,

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm~* and 2720 cm™1,

C-H Stretch (Aromatic): Absorption bands above 3000 cm~2.

C-H Stretch (Aliphatic): Absorption bands below 3000 cm~2.

C=C Stretch (Aromatic): Several bands in the region of 1450-1600 cm~1.

Expected IR Data:
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~2820, ~2720 Weak Aldehydic C-H Stretch
~1700 Strong Aldehydic C=0 Stretch
~1600, ~1480 Medium-Strong Aromatic C=C Stretch

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak
corresponding to the molecular weight of the compound.

e Molecular lon (M+): A prominent peak at m/z = 146.

e Fragmentation: A significant fragment at m/z = 145, corresponding to the loss of a hydrogen
atom from the aldehyde group, is expected. Another characteristic fragment at m/z = 117,
resulting from the loss of the formyl group (-CHO), may also be observed.

Diagram of the Structure Elucidation Logic:
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Caption: Logical workflow for the synthesis and structural confirmation.

Conclusion

The structural elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde is achieved through a
combination of a reliable synthetic method, such as the Vilsmeier-Haack reaction, and
comprehensive spectroscopic analysis. The expected data from *H NMR, 13C NMR, IR, and
mass spectrometry provide a unique fingerprint for the molecule, allowing for its unambiguous
identification. This guide serves as a valuable resource for researchers in the fields of organic
synthesis and drug development who may utilize this compound as a key building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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